3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid
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Overview
Description
3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid is a heterocyclic compound that belongs to the class of thieno[3,2-e][1,2,4]thiadiazines This compound is characterized by its unique structure, which includes a thieno ring fused with a thiadiazine ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydrazine hydrate to form the hydrazide, which undergoes cyclization with sulfur and an oxidizing agent to yield the desired thiadiazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thieno ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thieno ring or carboxylic acid group .
Scientific Research Applications
3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Exhibits anticancer, antimicrobial, and anti-inflammatory activities.
1,1,3-trioxo-2H,4H-thieno[3,4-e][1,2,4]thiadiazine: Acts as a non-nucleoside reverse transcriptase inhibitor.
Uniqueness
3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.
Properties
Molecular Formula |
C7H6N2O4S2 |
---|---|
Molecular Weight |
246.3 g/mol |
IUPAC Name |
3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid |
InChI |
InChI=1S/C7H6N2O4S2/c1-3-8-4-2-5(6(10)11)14-7(4)15(12,13)9-3/h2H,1H3,(H,8,9)(H,10,11) |
InChI Key |
BYIYGBGLIWRGES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=C(S2)C(=O)O |
Origin of Product |
United States |
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